3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole
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Overview
Description
3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole is a chemical compound that belongs to the class of organophosphorus compounds It features a unique oxaphosphole ring structure, which is a five-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The oxaphosphole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its reactive nature.
Mechanism of Action
The mechanism by which 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole exerts its effects involves its interaction with molecular targets through its reactive oxaphosphole ring. The compound can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of energy.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphospholane
- 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphorane
Uniqueness
3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
62179-27-5 |
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Molecular Formula |
C9H17O2P |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3,3,5-trimethyl-2-propoxyoxaphosphole |
InChI |
InChI=1S/C9H17O2P/c1-5-6-10-12-9(3,4)7-8(2)11-12/h7H,5-6H2,1-4H3 |
InChI Key |
OWZQOQLPXFAIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP1C(C=C(O1)C)(C)C |
Origin of Product |
United States |
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